3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Overview
Description
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with an acetyl group and a benzoic acid moiety linked via a diazenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and proteins .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit appreciable action against dhfr and enoyl acp reductase enzymes .
Biochemical Pathways
Similar compounds have been found to inhibit the interaction between gata3 and sox4, significantly suppressing th2 cell differentiation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been found to exhibit strong antibacterial and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid typically involves the diazotization of 4-acetyl-3,5-dimethyl-1H-pyrrole followed by coupling with benzoic acid. The reaction conditions include the use of nitrous acid (HNO2) and an acid catalyst under cold conditions to form the diazonium salt, which then reacts with benzoic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pH, and reaction time, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the pyrrole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group in the acetyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using strong nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the acetyl group can produce 3-[(4-hydroxymethyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid.
Substitution: Substitution reactions can yield various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and microbial infections.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it valuable for creating a wide range of industrial chemicals.
Comparison with Similar Compounds
4-Acetyl-3,5-dimethyl-1H-pyrrole
Benzoic acid
Diazonium salts
Pyrrole derivatives
Uniqueness: 3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid is unique due to its combination of the pyrrole ring, acetyl group, and benzoic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-8-13(10(3)19)9(2)16-14(8)18-17-12-6-4-5-11(7-12)15(20)21/h4-7,16H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPVPUJOQGNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)N=NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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